1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea

Lipophilicity Drug Design ADMET

Researchers sourcing kinase-focused urea libraries frequently encounter limited availability of analogs with defined stereochemistry and balanced ADMET profiles. This 1,3-disubstituted urea fills that gap: • Racemic mixture with single chiral center enabling enantiopure follow-up • Predicted logP ~3.2 and tPSA ~45 Ų, CNS-permeable physicochemical space • Pyrrolidinyl-urea core aligns with TrkA inhibitor chemotype patent literature. Ideal for SAR studies and ADMET benchmarking; supplied with analytical data for immediate use.

Molecular Formula C15H22ClN3O
Molecular Weight 295.81
CAS No. 941909-16-6
Cat. No. B2585990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea
CAS941909-16-6
Molecular FormulaC15H22ClN3O
Molecular Weight295.81
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC(C)N2CCCC2)Cl
InChIInChI=1S/C15H22ClN3O/c1-11-5-6-13(9-14(11)16)18-15(20)17-10-12(2)19-7-3-4-8-19/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,17,18,20)
InChIKeyNTUZGTSAVUAGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement


1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea (CAS 941909-16-6) is a fully synthetic, low-molecular-weight (295.81 g/mol) urea derivative possessing a 3-chloro-4-methylphenyl ring on one urea nitrogen and a 2-(pyrrolidin-1-yl)propyl side chain on the other [1]. The compound contains a single chiral center at the propyl linker, making it a racemic mixture unless otherwise specified. It belongs to the broader class of 1,3-disubstituted ureas containing a tertiary amine, a scaffold that has been explored for analgesic, antiarrhythmic, and kinase-inhibitory activities in earlier medicinal chemistry literature [2].

Why Unverified Analog Substitution Fails


Within the 1,3-disubstituted urea class, even single-atom changes to the phenyl substitution pattern, the length of the alkyl linker, or the nature of the terminal amine can profoundly alter target binding, selectivity, and pharmacokinetics. The 3-chloro-4-methyl substitution creates a specific electrostatic and steric surface that is distinct from the more common 4-chloro, 3,4-dichloro, or 4-methyl-only analogs [1]. The propyl linker between the urea core and the pyrrolidine ring introduces a chiral center and increases conformational flexibility compared to direct pyrrolidine-urea attachment, potentially affecting entropic binding penalties and off-rate kinetics. Computational property predictions (logP ≈3.2, tPSA ≈45 Ų) place this compound in a physicochemical space that differs meaningfully from more polar analogs containing carbonyl or hydroxyl groups [2]. Without head-to-head comparative data, generic substitution risks selecting a compound with divergent target engagement, metabolic stability, or membrane permeability.

Quantitative Differentiation Evidence


Lipophilicity Differentiation vs. Oxopyrrolidine Analogs

The target compound has a computationally predicted logP of 3.208 [1], which is approximately 1.5–2.0 log units higher than the predicted logP of its closest oxidized analog, 1-(3-chloro-4-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea (predicted logP ≈1.3–1.8, based on class-level fragment contributions) [2]. This difference corresponds to an estimated 30- to 100-fold higher membrane partitioning for the target compound under passive diffusion conditions.

Lipophilicity Drug Design ADMET Permeability

tPSA Advantage for CNS Penetration

The target compound has a calculated tPSA of 45.23 Ų [1], which is below the widely cited threshold of <60–70 Ų for favorable passive blood-brain barrier penetration [2]. In contrast, many urea-based screening compounds containing additional hydrogen-bond acceptors (e.g., morpholine, piperazine, or 2-oxopyrrolidine substituents) exhibit tPSA values in the 55–80 Ų range, placing them in a less favorable zone for CNS exposure.

CNS Drug Design tPSA Physicochemical Properties Blood-Brain Barrier

TrkA Kinase Inhibitor Scaffold Alignment

The pyrrolidinyl-urea substructure present in the target compound is a recognized pharmacophore in multiple patent families claiming TrkA inhibitory activity [1]. Unlike type I kinase inhibitors that bind the active conformation, pyrrolidinyl-ureas can adopt binding modes that engage the DFG-out or allosteric pocket, offering potential advantages in selectivity over ATP-competitive scaffolds. However, no direct TrkA enzymatic inhibition data (IC50) are available for CAS 941909-16-6 in the public domain.

TrkA Kinase Inhibitor Scaffold Hopping Pain Oncology

Recommended Application Scenarios


Screening Library Design for Intracellular and CNS Targets

With a predicted logP of ~3.2 and tPSA of ~45 Ų, this compound is well-suited for inclusion in screening decks targeting intracellular enzymes or CNS-resident proteins where passive membrane permeability is a prerequisite [1]. Its physicochemical profile places it in a more favorable CNS MPO space than many commercially available urea analogs featuring additional polar heteroatoms [2].

Kinase Hit-Finding Leveraging Pyrrolidinyl-Urea Core

The pyrrolidinyl-urea core aligns with the TrkA inhibitor chemotype described in recent patent literature [1]. This compound may serve as a fragment-like or lead-like starting point for structure-activity relationship studies targeting TrkA or related kinases, particularly where a non-ATP-competitive binding mode is desired. Researchers should verify TrkA inhibitory activity experimentally prior to committing to procurement.

ADMET Profiling Comparator for Urea Derivatives

The compound's moderate lipophilicity and low hydrogen-bond donor count (2 HBD) make it a useful comparator when benchmarking the ADMET properties of more polar or larger urea derivatives. Its computational profile can serve as a reference point for assessing how structural modifications—such as oxidation of the pyrrolidine ring or extension of the linker—shift logP and tPSA values [1].

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